molecular formula C21H18ClNO4 B4113444 N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide

N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide

Cat. No.: B4113444
M. Wt: 383.8 g/mol
InChI Key: WYOQBGUMDWHXBI-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide is a synthetic organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential applications. This compound features a benzamide core substituted with chloro, phenoxy, and dimethoxy groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-phenoxyaniline and 3,5-dimethoxybenzoic acid.

    Amidation Reaction: The key step involves the formation of an amide bond between the amine group of 5-chloro-2-phenoxyaniline and the carboxylic acid group of 3,5-dimethoxybenzoic acid. This reaction is usually facilitated by coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or hydrogenation.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with nucleophiles.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of protein kinases or other enzymes involved in cell signaling pathways, thereby modulating cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)acetamide
  • N-(5-chloro-2-phenoxyphenyl)-2-thiophenesulfonamide
  • N-(5-chloro-2-phenoxyphenyl)-2-(6-chloro-4-oxoquinazolin-3(4H)-yl)acetamide

Uniqueness

N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide is unique due to the presence of both chloro and dimethoxy substituents on the benzamide core, which may confer distinct chemical reactivity and biological activity compared to its analogs. The combination of these functional groups can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-3,5-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClNO4/c1-25-17-10-14(11-18(13-17)26-2)21(24)23-19-12-15(22)8-9-20(19)27-16-6-4-3-5-7-16/h3-13H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOQBGUMDWHXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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